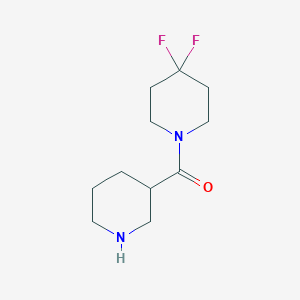
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
説明
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine is a useful research compound. Its molecular formula is C11H18F2N2O and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine is a novel compound characterized by its unique structural features, which include a piperidine ring with two fluorine substitutions and a carbonyl group. This compound has garnered attention due to its biological activity, particularly as an antagonist of orexin receptors, which play a crucial role in regulating various physiological processes such as sleep and appetite.
Research indicates that this compound acts primarily as an antagonist of orexin receptors, specifically Orexin-1 and Orexin-2 . This antagonism is significant because orexin signaling is implicated in conditions such as obesity, sleep disorders, and drug dependency. By blocking these receptors, the compound may help modulate appetite and sleep patterns, thereby presenting potential therapeutic applications in these areas.
Binding Affinity Studies
Binding affinity studies have been conducted to determine the efficacy of this compound in inhibiting orexin-mediated signaling pathways. These studies typically utilize radiolabeled ligands and cell lines expressing orexin receptors to assess the potency of this compound. Results indicate that the compound exhibits a significant binding affinity for both Orexin-1 and Orexin-2 receptors, suggesting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone | CHFNO | Contains one fluorine atom | Less potent orexin antagonist |
| 4,4-Difluoro-1-(pyrrolidin-3-carbonyl)piperidine | CHFNO | Pyrrolidine substitution instead of piperidine | Different receptor interaction profile |
| 4-(Difluoromethyl)piperidine | CHFN | Simpler structure with no carbonyl group | Lacks specific biological activity related to orexins |
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of this compound. For instance:
- Obesity Management : In animal models, the administration of this compound resulted in significant reductions in food intake and body weight gain, suggesting its potential use in obesity treatment.
- Sleep Disorders : The antagonistic action on orexin receptors has shown promise in improving sleep quality in preclinical studies.
- Drug Dependency : Investigations into its effects on addiction-related behaviors indicate that it may mitigate withdrawal symptoms associated with certain substances.
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTCZYHBRDOVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















